1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Screening
A study on the synthesis of pyrazolopyridine derivatives, including compounds structurally similar to 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, demonstrated their potential as antibacterial agents. These compounds were synthesized through reactions involving 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid, leading to the formation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids. These compounds were evaluated for their antibacterial activities, and some exhibited significant antibacterial properties (Maqbool et al., 2014).
Anticancer Potential
Research into organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which share a core structure with the compound , has shown potential in anticancer applications. These complexes were explored as cyclin-dependent kinase (Cdk) inhibitors, and their synthesis, characterization, and biological activity were detailed, providing insight into their structure-activity relationships, cytotoxicity against human cancer cells, and inhibitory effects on Cdks (Stepanenko et al., 2011).
Synthesis and Structural Analysis
Another study focused on the synthesis of pyrazole derivatives, including analogs to this compound. The research detailed the creation and crystal structure analysis of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in further scientific research (Shen et al., 2012).
Antimicrobial and Antimycobacterial Activity
A study on nicotinic acid hydrazide derivatives, including structures related to the compound , investigated their antimicrobial and antimycobacterial activities. This research highlights the therapeutic potential of pyrazole-based compounds in treating microbial infections, providing a foundation for future drug development (R.V.Sidhaye et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been reported to modulate various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
Related pyrazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-16-6-7(5-14-16)8-3-4-13-11-9(8)10(12(18)19)15-17(11)2/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVMVCCMJKNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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